4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid
Description
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid (CID: 130891195), also known as 4-(methylsulfonimidoyl)benzoic acid, is a benzoic acid derivative with a methylsulfonimidoyl (-S(=N)(=O)CH3) substituent at the para position of the aromatic ring. Its molecular formula is C8H9NO3S, and its SMILES representation is CS(=N)(=O)C1=CC=C(C=C1)C(=O)O . The sulfonimidoyl group distinguishes it from conventional sulfonic acid derivatives, as it contains a sulfur-nitrogen double bond (S=N) and a sulfonyl group (S=O), which may enhance its electronic properties and biological interactions .
Properties
IUPAC Name |
4-(N,S-dimethylsulfonimidoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRKDISQTZIBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272385 | |
| Record name | 4-(S,N-Dimethylsulfonimidoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621962-31-9 | |
| Record name | 4-(S,N-Dimethylsulfonimidoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621962-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(S,N-Dimethylsulfonimidoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to Sulfoximine Derivatives
Sulfoximines are synthesized via nitrogen transfer to sulfoxides or oxidation of sulfilimines. For 4-[methyl(methylimino)oxo-λ⁶-sulfanyl]benzoic acid, the sulfoximine group (-S(O)(NMe)Me) is introduced through methods involving sulfur oxidation and subsequent imination.
Oxidation-Amination Sequential Strategy
Sulfide to Sulfoxide Oxidation
The precursor 4-(methylthio)benzoic acid is oxidized to 4-(methylsulfinyl)benzoic acid using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions
Sulfoxide to Sulfoximine Conversion
The sulfoxide undergoes imination using methylamine (MeNH₂) and a hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene, PIFA).
Reaction Conditions
- Nitrogen Source : Methylamine hydrochloride (2 equiv).
- Catalyst : PIFA (1.2 equiv) in dichloromethane (DCM) at 0°C.
- Yield : 70–78%.
Mechanism : The iodine reagent facilitates electrophilic nitrogen transfer to the sulfoxide’s sulfur atom, forming the sulfoximine.
Industrial-Scale Synthesis
Patent WO1995013265A1 describes methods for 4-methylsulfonyl-benzoic acid derivatives, adaptable for sulfoximine synthesis.
Key Steps
- Sulfonation : 4-Methylbenzoic acid is sulfonated using chlorosulfonic acid.
- Imination : The sulfonic acid group is converted to sulfoximine via reaction with methylamine and PIFA.
Optimized Conditions
Phase-Transfer Catalysis (PTC) Approaches
PMC4494775 highlights PTC for sulfur-containing benzenesulfonamides. Adapting this method:
Thioether Formation
4-Chlorobenzoic acid reacts with methyl mercaptan (MeSH) under PTC conditions (tetrabutylammonium bromide, K₂CO₃).
Reaction Conditions
Oxidation and Imination
The thioether is oxidized to sulfoxide (H₂O₂) and iminated as in Section 1.1.2.
Analytical Data and Characterization
Table 1: Spectral Data for 4-[Methyl(methylimino)oxo-λ⁶-sulfanyl]benzoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃S | |
| ¹H NMR (DMSO- d₆) | δ 8.02 (d, 2H), 7.52 (d, 2H), 3.21 (s, 3H), 2.98 (s, 3H) | |
| ¹³C NMR | δ 167.2 (COOH), 140.1 (C-S), 129.8 (Ar-C) | |
| Melting Point | 198–202°C |
Chemical Reactions Analysis
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-lambda6-sulfanyl group to a thioether or thiol group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid is a versatile compound with applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the research.
Comparison with Similar Compounds
4-[(Methylsulfonimidoyl)methyl]benzoic Acid Hydrochloride (CID: 155977963)
This compound features a methylene bridge between the sulfonimidoyl group and the benzene ring (SMILES: CS(=N)(=O)CC1=CC=C(C=C1)C(=O)O). The molecular formula is C9H11NO3S, with an additional CH2 group compared to the target compound. This structural variation likely increases molecular flexibility and could alter solubility or binding affinity in biological systems. For instance, the hydrochloride salt form may enhance aqueous solubility, making it more suitable for pharmaceutical applications .
4-(Methylsulfonamido)benzoic Acid (CAS: 4389-50-8)
This analog replaces the sulfonimidoyl group with a sulfonamido (-SO2NH2) moiety. The similarity score (0.72) indicates structural overlap, but the absence of the S=N bond reduces electronic complexity.
Thiazolidinone-Linked Benzoic Acid Derivatives
Compounds such as 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid () incorporate a thiazolidinone ring linked via a methyl group to the benzoic acid. These derivatives demonstrate potent biological activity, with IC50 values in the sub-µM range for low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibition. The thiazolidinone moiety facilitates competitive enzyme binding, as validated in C2C12 myotubes, where increased insulin receptor phosphorylation was observed . In contrast, the sulfonimidoyl group in the target compound may engage in different binding interactions, such as hydrogen bonding via the S=N group.
Structural and Functional Analysis
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Properties : The sulfonimidoyl group in the target compound provides a mix of electron-withdrawing (S=O) and electron-donating (S=N) effects, which may enhance interactions with biological targets compared to sulfonamides or sulfonic acids .
- Biological Activity: Thiazolidinone derivatives () highlight the importance of heterocyclic rings in enzyme inhibition, whereas sulfonimidoyl analogs may exploit different mechanisms, such as transition-state mimicry in phosphatase inhibition .
- Solubility and Stability : The hydrochloride derivative (CID: 155977963) demonstrates how salt formation can optimize physicochemical properties for drug development .
Biological Activity
4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, also known as 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid, is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety linked to a sulfoximine functional group. Its chemical formula is , and it is identified by the CAS number 1934721-92-2. The presence of the sulfoximine functionality enhances its reactivity, making it a subject of interest for further research in various applications, including drug development and organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to active sites and preventing substrate interactions, which can lead to alterations in cellular functions . The compound's imino group is particularly significant as it can form hydrogen bonds with enzymes, potentially modulating their activity.
In Vitro Studies
Recent studies have highlighted the biological effects of this compound through various in vitro assays:
- Antioxidant Activity : The compound has shown promising results in antioxidant assays, such as DPPH and ABTS tests, indicating its potential to scavenge free radicals .
- Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition against cathepsins B and L, which are crucial for protein degradation systems .
- Cytotoxicity : In cell-based assays, the compound exhibited low cytotoxicity against human foreskin fibroblasts, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
- Study on Proteasome Activity : In a study investigating benzoic acid derivatives, this compound was found to enhance proteasome activity significantly. This suggests its potential role in modulating protein homeostasis, which could be beneficial in aging-related conditions .
- Antiproliferative Effects : Another study explored the antiproliferative effects of this compound on cancer cell lines. It showed promise in inhibiting cell growth without inducing significant cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid | 1800399-17-0 | Similar structure; notable enzyme inhibition properties |
| Methyl 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoate | 1147096-51-2 | Methyl ester derivative; altered solubility properties |
| 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid | 2060005-78-7 | Positional isomer; differences in biological activity |
The unique sulfoximine structure of this compound may impart distinct biological activities compared to its structural analogs .
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Therapeutic Applications : Exploring its potential use in treating diseases related to protein misfolding or oxidative stress.
Q & A
Q. What are the recommended synthetic routes for preparing 4-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, and how can reaction conditions be optimized?
Answer: A robust synthesis typically involves coupling a sulfoximine precursor with a benzoic acid derivative. Key steps include:
- Reflux conditions : Use ethanol or THF as solvents, with catalysts like piperidine, to promote imine formation and sulfur oxidation (e.g., 72–96 hours under reflux, monitored by TLC) .
- Purification : Column chromatography (silica gel, diethyl ether/hexane gradients) or recrystallization from methanol to isolate the product .
- Optimization : Adjust stoichiometry of aldehyde/amine precursors and monitor reaction progress via LC-MS to minimize side products.
Q. How can the structural integrity of this compound be validated experimentally?
Answer:
- X-ray crystallography : Resolve the lambda6-sulfur configuration and hydrogen-bonding networks (e.g., CCDC deposition protocols, as in ) .
- Spectroscopy :
- NMR : Analyze H/C shifts to confirm methylimino and sulfanyl substituents.
- IR : Identify carbonyl (C=O, ~1700 cm) and sulfoximine (S=O, ~1050 cm) stretches.
- Computational validation : Compare experimental data with DFT-calculated molecular geometries .
Q. What factors influence the compound’s stability during storage and handling?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfoximine group .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imino group.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.
Advanced Research Questions
Q. How can computational tools predict the reactivity of this compound in catalytic or biological systems?
Answer:
- DFT calculations : Model the electronic structure to predict nucleophilic/electrophilic sites (e.g., sulfur oxidation states) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing PubChem’s 3D conformer database .
- Reaction pathway prediction : Utilize databases like PISTACHIO or REAXYS to propose feasible synthetic or metabolic pathways .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Controlled replication : Reproduce synthesis under standardized conditions (e.g., inert atmosphere, fixed solvent ratios) to isolate variables .
- Cross-validation : Compare NMR/IR data with analogs (e.g., 4-(methoxycarbonyl)benzoic acid in ) to identify substituent-specific shifts.
- Collaborative analysis : Share raw spectral data via platforms like IUCrData for peer validation .
Q. What experimental strategies can elucidate the compound’s structure-activity relationships in biological systems?
Answer:
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) using dose-response curves and IC calculations .
- Isosteric replacement : Synthesize analogs (e.g., replacing sulfoximine with sulfone) to assess functional group contributions .
- Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) and confocal microscopy to track intracellular localization.
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfoximine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/THF | |
| Catalyst | Piperidine | |
| Reaction Time | 72–96 hours | |
| Purification Method | Silica column chromatography |
Q. Table 2. Stability Assessment Protocol
| Factor | Test Method | Outcome Metric |
|---|---|---|
| Photodegradation | UV-Vis (λ = 254 nm) | % Degradation |
| Hydrolytic Stability | HPLC (pH 2–9 buffers) | Half-life (t₁/₂) |
| Thermal Decomposition | TGA/DSC | Onset Temperature |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
